molecular formula C23H18FN3O2S B2811168 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole CAS No. 1234979-80-6

2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole

Cat. No. B2811168
CAS RN: 1234979-80-6
M. Wt: 419.47
InChI Key: APJWULVBMJWFNZ-UHFFFAOYSA-N
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Description

2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of imidazole derivatives, which have been extensively studied for their biological activities.

Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis Techniques : The compound and its derivatives are synthesized using various techniques. For instance, 2-(4-fluorobenzyl)-6-(4-nitrophenyl) imidazo[2,1-b][1,3,4]thiadiazole was prepared, and its crystal structure was analyzed, highlighting weak intermolecular interactions in its formation (Banu, Lamani, Khazi, & Begum, 2010).
  • Crystallography : The crystal structure of related compounds has been examined in detail. For example, another study described the crystallization of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole in different space groups, emphasizing the role of chlorine substituents and intramolecular hydrogen bonding (Banu, Lamani, Khazi, & Begum, 2014).

Biological Activities

  • Antibacterial and Antioxidant Properties : Some derivatives containing the 2-(4-fluorobenzyl) moiety exhibited significant antibacterial and antioxidant activities. Specifically, benzimidazole derivatives showed promising activity against Gram-positive and Gram-negative bacteria, as well as scavenging activities in ABTS and DPPH assays (Menteşe, Ülker, & Kahveci, 2015).
  • Antituberculosis Activity : 2-(1-Methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives, related to the compound , were synthesized and evaluated for their antituberculosis activity. They exhibited varying degrees of inhibition against Mycobacterium tuberculosis (Foroumadi, Soltani, Jabini, Moshafi, & Rasnani, 2004).

Spectroscopic and Structural Characterization

  • Spectroscopic Analysis : Detailed spectroscopic characterizations, such as NMR and IR spectroscopy, are commonly used for the structural elucidation of these compounds. This approach is crucial for understanding their molecular structure and potential reactivity (Banu, Vasundhara, Lamani, Khazi, & Begum, 2013).

Quantum Chemical and Charge Density Analysis

  • Theoretical Studies : Quantum chemical and theoretical charge density analyses are performed to understand the nature and strength of various intermolecular interactions in these compounds. Such studies are vital for predicting their chemical behavior and potential applications (Sowmya, Kumar, Kumar, & Karki, 2020).

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)-5-(3-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2S/c1-16-5-11-20(12-6-16)26-22(18-3-2-4-21(13-18)27(28)29)14-25-23(26)30-15-17-7-9-19(24)10-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJWULVBMJWFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole

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